Potassium taurate

Beschreibung

Significance of Potassium Taurate as a Chemical Entity in Modern Applications

The significance of this compound in modern chemical applications stems from its distinct physicochemical properties, which make it a versatile compound. One of the most researched applications is in the field of carbon capture and storage (CCS). aidic.it Aqueous solutions of this compound are being investigated as alternative solvents for the post-combustion capture of carbon dioxide (CO2) from flue gases. researchgate.netresearchgate.net This application is driven by the compound's advantages over traditional amine-based solvents, such as monoethanolamine (MEA). aidic.it this compound exhibits good stability towards degradation, lower toxicity, and requires less energy for regeneration. researchgate.netresearchgate.netaidic.it

Beyond carbon capture, this compound is recognized for its function as a surfactant. It is used as a cleansing agent and foam booster in cosmetic formulations. cir-safety.orgpaulaschoice.es Furthermore, patent literature describes the formation of this compound complexes, such as this compound bicarbonate, for potential use in nutritional supplements as a source of both potassium and taurine. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | potassium;2-aminoethanesulfonate | nih.gov |

| Synonyms | Potassium 2-aminoethanesulfonate, Taurine monopotassium salt | nih.gov |

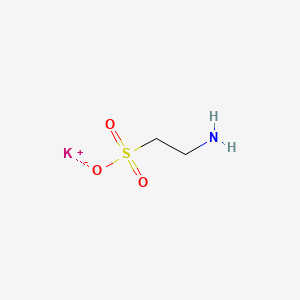

| Molecular Formula | C₂H₆KNO₃S | nih.gov |

| Molecular Weight | 163.23 g/mol | nih.gov |

| Appearance | White or colorless crystal powder (for its parent acid, taurine) | cir-safety.org |

| Solubility | Taurine has high water solubility | cir-safety.org |

| InChI Key | IMYBWPUHVYRSJG-UHFFFAOYSA-M | nih.gov |

Overview of Foundational Research Trajectories for this compound

Foundational research on this compound has paved the way for its current and potential applications. These research trajectories focus on understanding its synthesis, its fundamental properties, and its chemical behavior in various systems.

Synthesis The preparation of this compound is typically straightforward. A common laboratory method involves neutralizing taurine with an equimolar amount of potassium hydroxide (KOH) in an aqueous solution. aidic.it Another documented method involves the reaction of taurine with potassium bicarbonate. google.com It also appears as a reactant in the synthesis of other chemical products, such as in methods for preparing fatty acyl amino acid surfactants. google.com

Analytical Characterization The characterization of this compound and its behavior in solution relies on several modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of taurine and, by extension, its salts in various matrices, including biological samples and commercial products like energy drinks. ajpsonline.combesjournal.comub.ro Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for studying the speciation in CO2-loaded this compound solutions, allowing for the identification and quantification of reaction products like carbamates. wvu.eduresearchgate.net

Table 2: Key Analytical Methods in this compound Research

| Technique | Application | Findings/Purpose | Reference(s) |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of taurine and its salts. | Used to determine concentration in various samples, often after derivatization to enhance detection. | ajpsonline.combesjournal.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Speciation studies in CO2 capture systems. | Identifies and quantifies reaction products like carbamate and bicarbonate in solution. | wvu.eduresearchgate.net |

| Stirred-Cell Reactor Analysis | Kinetic studies of CO2 absorption. | Measures reaction rates and determines kinetic parameters like reaction order and rate constants. | researchgate.netcore.ac.uk |

Chemical Reactivity and Applications The primary area of research into this compound's reactivity is its interaction with carbon dioxide. Kinetic studies, often performed in stirred-cell reactors, have measured the reaction rates between CO2 and aqueous this compound solutions at various temperatures and concentrations. researchgate.netcore.ac.uk These studies show that the reaction kinetics are favorable for CO2 capture applications. researchgate.net The mechanism is often described by the zwitterion model, similar to other amines. core.ac.uk

The most significant application stemming from this reactivity is in post-combustion CO2 capture. researchgate.netresearchgate.net Research in this area involves extensive process simulation using tools like ASPEN Plus® to model and optimize the performance of this compound-based solvent systems. aidic.itpolimi.it These simulations help in designing and evaluating different process configurations, such as the DECAB (Degassing by Amine Bicarbonate) process, to minimize energy consumption and improve efficiency. scispace.comresearchgate.net A critical aspect of this research is the study of the vapor-liquid-solid equilibrium, which is essential for understanding and modeling the precipitation of taurine during CO2 absorption. aidic.itresearchgate.netacs.org

While research into its catalytic activity is less extensive, some studies note its presence in catalyzed reactions. For instance, it is used as a reactant in the synthesis of N-lauroyl this compound where sodium hydroxide acts as the catalyst. There is also research on the use of potassium salts more broadly as cost-effective catalysts for creating carbon-silicon bonds, suggesting a potential area for future investigation into taurate salts. flinnsci.com In materials science, its application is primarily linked to the development of advanced CO2 capture systems, where the solvent itself and the resulting slurry are the key materials of interest. aidic.itpolimi.it

Eigenschaften

CAS-Nummer |

22890-34-2 |

|---|---|

Molekularformel |

C2H6KNO3S |

Molekulargewicht |

163.24 g/mol |

IUPAC-Name |

potassium;2-aminoethanesulfonate |

InChI |

InChI=1S/C2H7NO3S.K/c3-1-2-7(4,5)6;/h1-3H2,(H,4,5,6);/q;+1/p-1 |

InChI-Schlüssel |

IMYBWPUHVYRSJG-UHFFFAOYSA-M |

SMILES |

C(CS(=O)(=O)[O-])N.[K+] |

Kanonische SMILES |

C(CS(=O)(=O)[O-])N.[K+] |

Andere CAS-Nummern |

22890-34-2 |

Synonyme |

Taufon Tauphon Taurine Taurine Hydrochloride Taurine Zinc Salt (2:1) Taurine, Monopotassium Salt |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparative Routes for Potassium Taurate

Laboratory-Scale Synthesis of Potassium Taurate

The laboratory preparation of this compound is typically a direct and high-yield process, relying on fundamental acid-base chemistry.

The principal method for synthesizing this compound is the neutralization reaction between taurine (2-aminoethanesulfonic acid) and a strong potassium base, most commonly potassium hydroxide (KOH). ntnu.nocir-safety.org In aqueous solution, taurine exists predominantly as a zwitterion, ⁺NH₃-CH₂-CH₂-SO₃⁻, due to the high acidity of the sulfonic acid group (pKa ≈ 1.5) and the basicity of the amino group (pKa ≈ 9). wikipedia.org

The addition of potassium hydroxide deprotonates the ammonium group of the taurine zwitterion to yield this compound and water. The reaction mechanism is a straightforward proton transfer.

Reaction Equation: ⁺NH₃-CH₂-CH₂-SO₃⁻ (aq) + K⁺OH⁻ (aq) → H₂N-CH₂-CH₂-SO₃⁻K⁺ (aq) + H₂O (l)

This reaction is favorable and proceeds readily under ambient conditions, resulting in an aqueous solution of this compound. For many laboratory and industrial applications, such as CO₂ capture studies, the this compound is not isolated as a solid but is used directly as an aqueous solution of a specific molar concentration. ntnu.noresearchgate.net

The synthesis of this compound via neutralization is generally efficient, with optimization focused on achieving the desired concentration and purity rather than overcoming significant yield challenges. The key parameters for optimization are the purity of the reactants, the molar ratio, the solvent, and the reaction temperature.

The goal is typically to achieve complete neutralization to produce a solution of a precise molarity, for instance, the 4M this compound solutions often cited in CO₂ capture research. ntnu.no Purity of the final product is directly dependent on the purity of the initial taurine and potassium hydroxide.

Below is a table summarizing the key parameters for optimizing the laboratory synthesis of this compound.

| Parameter | Optimized Condition/Consideration | Rationale |

| Reactant Molar Ratio | Equimolar (1:1) ratio of Taurine to Potassium Hydroxide | Ensures complete neutralization of taurine without excess unreacted base, which could interfere with subsequent applications or pH-sensitive processes. ntnu.noresearchgate.net |

| Solvent | Deionized or distilled water | Provides a clean reaction medium, preventing contamination from unwanted ions. Water is the standard solvent for its primary application in CO₂ capture. |

| Temperature | Ambient room temperature (e.g., 20-25°C) | The neutralization reaction is exothermic but does not require heating to proceed to completion. Controlling the temperature prevents potential side reactions and is energy efficient. |

| pH Monitoring | Final pH should correspond to the complete formation of the salt | Monitoring the pH during the addition of KOH can confirm the reaction's endpoint and ensure that all the taurine has been converted to its potassium salt. google.com |

| Purity of Reactants | High-purity taurine and potassium hydroxide | The purity of the final this compound solution is contingent on the quality of the starting materials. Impurities in the reactants will carry over into the final product. |

Reaction Pathways and Mechanisms

Industrial-Scale Production Considerations for this compound

The industrial production of this compound is almost exclusively linked to its use as a solvent in large-scale CO₂ capture plants. mdpi.comresearchgate.net The process is a scaled-up version of the laboratory synthesis, involving the mixing of taurine and aqueous potassium hydroxide in large industrial reactors or mixing vessels.

Key considerations for industrial production include:

Process Control: Automated systems are used to control the addition rate of reactants, monitor the temperature to manage the exothermic heat of neutralization, and ensure thorough mixing to achieve a homogeneous solution of the target concentration.

Materials Handling: The process must accommodate the handling of large quantities of solid taurine and concentrated, corrosive potassium hydroxide solutions.

System Design for Slurry Handling: Although the initial synthesis produces a clear solution, the subsequent CO₂ absorption process can cause the precipitation of solid taurine, forming a slurry. researchgate.netpolimi.it Therefore, the entire system, including pumps, piping, and vessels, must be designed to handle both liquids and solid-liquid mixtures to prevent blockages and ensure continuous operation. polimi.it Process schemes like DECAB (Direct Energy-saving CO₂ Absorption) are specifically designed around this precipitating nature. researchgate.netscispace.com

Purification and Isolation Techniques for Crystalline this compound

While this compound is most often used as an aqueous solution, solid crystalline material may be required for analytical standards or other applications. The isolation of crystalline this compound from its aqueous solution is not extensively detailed in primary literature, as its main application does not require a solid form. However, standard chemical engineering principles of crystallization can be applied.

The primary method involves removing the solvent (water) to create a supersaturated solution from which the this compound can crystallize.

| Technique | Description | Key Parameters |

| Evaporative Crystallization | The aqueous solution of this compound is heated, often under reduced pressure (vacuum), to evaporate the water. As the solvent is removed, the solution becomes supersaturated, leading to the formation of crystals. google.com | Temperature, pressure (vacuum level), evaporation rate. |

| Cooling Crystallization | This method relies on the principle that the solubility of this compound decreases as the temperature of the solution is lowered. A saturated solution prepared at a higher temperature is slowly cooled, inducing crystallization. | Cooling rate, final temperature, degree of initial saturation. |

| Anti-Solvent Crystallization | A second solvent (an "anti-solvent"), in which this compound is insoluble but which is miscible with water, is added to the aqueous solution. This reduces the overall solubility of the salt, causing it to precipitate out as crystals. researchgate.net | Choice of anti-solvent (e.g., ethanol, methanol), rate of addition, temperature. |

| Filtration and Drying | Once crystals have formed through one of the above methods, they are separated from the remaining liquid (mother liquor) by filtration. The collected crystals are then washed with a small amount of a suitable cold solvent or anti-solvent to remove residual impurities and subsequently dried in an oven or desiccator to remove any remaining solvent. | Filter type, wash solvent, drying temperature and duration. |

Advanced Analytical Characterization of Potassium Taurate

Spectroscopic Techniques for Structural Elucidation and Speciation of Potassium Taurate

Spectroscopy plays a pivotal role in defining the structure and chemical environment of this compound in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Solutions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework.

In aqueous solutions of this compound, used in applications such as carbon dioxide capture, NMR is employed to study the equilibrium and kinetics of the reactions. researchgate.netresearchgate.netresearchgate.net For instance, ¹³C NMR spectra can distinguish between different species present in the solution, such as the free amino acid, its potassium salt, and any reaction products like carbamates. co2-cato.org The chemical shifts in the ¹³C NMR spectrum are indicative of the chemical environment of each carbon atom. For example, in studies of CO2 absorption, signals corresponding to bicarbonate and the aliphatic carbons of taurine and its derivatives can be identified and quantified. co2-cato.org

While direct NMR of the potassium ion (³⁹K, ⁴⁰K, and ⁴¹K) is possible, it is less common for routine characterization due to the quadrupolar nature of these nuclei, which results in broad signals. huji.ac.il However, ³⁹K NMR can be used to study ion binding in aqueous solutions by measuring relaxation rates. huji.ac.il

Table 1: Representative NMR Data for Taurate Species

| Nucleus | Species | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹³C | 6-aminohexanoic acid (aliphatic) | 25.2, 25.4, 26.5, 37.2, 39.4 | co2-cato.org |

| ¹³C | 6-aminohexanoic acid (carboxyl) | 183.7 | co2-cato.org |

| ¹³C | Potassium bicarbonate | 160.4 | co2-cato.org |

Note: Specific chemical shift values for this compound were not available in the searched literature. The data presented is for a related amino acid salt system studied under similar conditions to illustrate the application of the technique.

Vibrational Spectroscopy (IR, Raman) for this compound

The IR and Raman spectra of this compound would be expected to show characteristic bands for the amine (-NH₂) and sulfonate (-SO₃⁻) groups. For the related compound potassium nitridosulphonate hydrate, the symmetric and asymmetric N-S stretching vibrations are assigned at 794 cm⁻¹ and 1046 cm⁻¹, respectively, while the SO₃ groups show their own characteristic frequencies. rsc.org Similarly, in the analysis of other potassium salts, IR and Raman spectra are used to identify the internal vibrational modes of the constituent ions. unlp.edu.arresearchgate.net

These techniques are also valuable for studying the interactions of this compound, for example, in the context of CO2 capture, where the formation of new chemical species can be monitored by the appearance of new vibrational bands. sci-hub.se

Table 2: Characteristic Vibrational Frequencies for Related Compounds

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| K₃[N(SO₃)₂]·H₂O | νsym(N–S) | 794 | Raman | rsc.org |

| K₃[N(SO₃)₂]·H₂O | νasym(N–S) | 1046 | Raman | rsc.org |

| K₃[N(SO₃)₂]·H₂O | δ(NS₂) | 190 | Raman | rsc.org |

Note: Specific vibrational data for this compound was not explicitly found. The table provides data for a structurally related compound to demonstrate the type of information obtained from vibrational spectroscopy.

Mass Spectrometry of this compound and its Derivatives

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, MS can be used to confirm its identity and to analyze its derivatives.

In studies involving taurine, mass spectrometry is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. oup.com For instance, LC-MS/MS has been used for the determination of taurine in biological samples after derivatization. oup.com The derivatization step is often necessary to improve the chromatographic and ionization properties of taurine. The mass spectrometer then allows for the selective and sensitive detection of the taurine derivative based on its specific mass-to-charge ratio. oup.com Isotope-labeled taurine, such as ¹³C₂-taurine or ¹⁵N-taurine, can be used as internal standards to improve the accuracy and precision of quantitative analysis by mass spectrometry. ckisotopes.com

Crystallographic Analysis of Solid-State this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While the crystal structure of taurine itself is well-documented, specific crystallographic data for this compound is less readily available in the public domain. nih.govcrystallography.net

However, the principles of X-ray diffraction would be applied to determine the crystal system, space group, and unit cell dimensions of this compound. This analysis would reveal the precise bond lengths, bond angles, and the coordination environment of the potassium ion with the taurate anion in the solid state. For example, a study on a complex of potassium with N-acidate taurine revealed a monoclinic crystal system with the space group C2/c. researchgate.net Such an analysis for this compound would provide fundamental insights into its solid-state structure and intermolecular interactions.

Table 3: Crystallographic Data for a Potassium-Taurine Complex

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (nm) | 1.01751(11) | researchgate.net |

| b (nm) | 1.48325(11) | researchgate.net |

| c (nm) | 1.46121(13) | researchgate.net |

Note: This data is for a complex containing potassium and a taurine derivative, not this compound itself, but illustrates the type of information obtained from crystallographic analysis.

Chromatographic Methods for Purity Assessment and Impurity Profiling of this compound

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

High-performance liquid chromatography (HPLC) is a widely used method for the analysis of taurine and its salts. bio-conferences.orgedu.krd Due to the lack of a strong chromophore in the taurine molecule, a pre-column derivatization step is often employed to allow for UV or fluorescence detection. bio-conferences.orgresearchgate.net Common derivatizing agents include o-phthalaldehyde (OPA) and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). bio-conferences.orgresearchgate.net The developed HPLC method can then be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results. researchgate.net

Ion chromatography (IC) is another powerful technique for the analysis of ionic species. IC can be used to determine the potassium content in this compound preparations and to simultaneously quantify other cationic impurities. metrohm.com This method offers the advantage of direct analysis without the need for derivatization. metrohm.com

Table 4: Example of HPLC Method Parameters for Taurine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reversed-phase | bio-conferences.org |

| Mobile Phase | Methanol/phosphate buffer (1:1, v/v), pH 4.9 | bio-conferences.org |

| Derivatization Agent | o-phthalaldehyde (OPA) | bio-conferences.org |

| Detection | UV at 340 nm | bio-conferences.org |

| Retention Time of Taurine | 7.32 min | bio-conferences.org |

Theoretical and Computational Chemistry of Potassium Taurate Systems

Quantum Chemical Calculations of Potassium Taurate Interactions

Quantum chemical calculations are essential for understanding the intrinsic nature of the interactions between the potassium cation (K⁺) and the taurate anion at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structures, energies, and electronic properties.

Molecular Orbital Theory Applications to this compound

Molecular Orbital (MOT) theory describes how atomic orbitals on individual atoms combine to form molecular orbitals (MOs) that encompass the entire molecule or interacting system. uoanbar.edu.iqaakash.ac.inck12.org This approach is foundational for a qualitative and quantitative understanding of chemical bonding. In the context of this compound, MOT would be applied to the ion pair to analyze the bonding, anti-bonding, and non-bonding orbitals resulting from the interaction between the K⁺ cation and the taurate anion.

The key principles of MOT include the Linear Combination of Atomic Orbitals (LCAO), where atomic wavefunctions are combined to form molecular ones. ck12.org This combination results in lower-energy bonding orbitals, which concentrate electron density between the interacting species and contribute to stability, and higher-energy anti-bonding orbitals, which have a node between the species and are destabilizing. uoanbar.edu.iqlibretexts.org

While specific MOT studies focused solely on this compound are not prevalent in publicly accessible literature, the theory provides a framework to understand:

The nature of the K⁺-taurate bond: Analyzing the MOs would clarify the extent of covalent versus ionic character in the interaction. The interaction is expected to be predominantly electrostatic, but orbital analysis can reveal any minor covalent contributions.

Electron Density Distribution: MOT calculates the distribution of electrons throughout the ion pair, identifying regions of charge concentration and depletion, which are crucial for reactivity and intermolecular interactions. uoanbar.edu.iq

Spectroscopic Properties: The energy differences between molecular orbitals can be correlated with electronic transitions observed in UV-Visible spectroscopy.

Density Functional Theory (DFT) Studies of Potassium Cation and Taurate Anion Interactions

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. researchgate.net DFT is particularly well-suited for studying interactions in ionic systems, including cation-anion pairs like this compound. frontiersin.orgrsc.org

DFT studies can elucidate the nature of the interaction between the potassium cation and the taurate anion by calculating several key properties:

Optimized Geometries: DFT can predict the most stable three-dimensional arrangement of the K⁺ and taurate ions, including bond lengths and angles between the cation and the functional groups of the anion (sulfonate and amino groups). For similar systems, studies show that alkali metal cations like K⁺ prefer to coordinate with oxygen atoms. frontiersin.orgnih.gov

Interaction Energies: The binding energy between the potassium cation and the taurate anion can be calculated with high accuracy. This energy quantifies the strength of the cation-anion bond. For cation-π interactions, which are analogous in their non-covalent nature, binding energies for K⁺ are significant and calculable. acs.org DFT calculations on other amino acid-ion interactions have shown that binding energies can be substantial, and are dominated by electrostatic attraction. researchgate.net

Charge Distribution and Transfer: Methods like Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, can quantify the charge on each atom and the amount of charge transferred between the anion and the cation upon forming the ion pair. researchgate.net

Vibrational Frequencies: DFT can predict the vibrational spectra (e.g., IR and Raman) of the this compound ion pair. Shifts in the vibrational frequencies of the taurate anion's functional groups upon binding with K⁺ provide clear evidence of interaction and can be compared with experimental data. researchgate.net

Computational studies on the interaction of K⁺ with various aliphatic amino acids have shown that binding energies correlate with the polarizability of the amino acid. nih.gov DFT calculations, particularly using functionals like B3LYP, have demonstrated good agreement with experimental results for these types of interactions. nih.gov For the K⁺ and taurate anion system, DFT would be the method of choice to investigate how the cation interacts with the sulfonate (-SO₃⁻) and amino (-NH₂) groups, determining the preferred binding sites and the resulting structural and electronic changes.

Molecular Dynamics Simulations of this compound Solutions and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the system's dynamic evolution, bridging the gap between molecular-level properties and macroscopic behavior.

For this compound solutions, MD simulations can provide critical insights into:

Solvation Structure: MD can reveal how water molecules arrange around the potassium cations and taurate anions, determining the structure of the solvation shells and the number of water molecules in the first and second shells.

Ion Pairing: The simulations can quantify the extent of ion pairing in solution, distinguishing between free ions, solvent-separated ion pairs, and contact ion pairs. This is crucial for understanding the solution's colligative properties and reactivity.

Transport Properties: Important macroscopic properties such as self-diffusion coefficients of the ions and water molecules, as well as the viscosity and conductivity of the solution, can be calculated from the atomic trajectories obtained in MD simulations. Studies on other ionic liquids have successfully reproduced the cation and anion dependence of self-diffusion coefficients. acs.org

Interfacial Phenomena: In applications like CO₂ capture, the gas-liquid interface is critical. researchgate.netscispace.com MD simulations can model this interface, showing how potassium and taurate ions behave at the surface compared to the bulk solution. This includes determining the surface propensity of the ions and how the interfacial water structure is altered, which directly impacts the rate of gas absorption.

While specific, detailed MD simulation studies of this compound solutions are not widely published, the methodology is standard for aqueous salt solutions and ionic liquids. acs.org The force fields required for such simulations, which define the potential energy of the system, would be developed using parameters from quantum chemical calculations and validated against experimental data.

Thermodynamic Modeling of this compound Systems

Thermodynamic modeling is crucial for designing and optimizing processes involving this compound solutions, such as CO₂ capture. polimi.itntnu.no These models use thermodynamic principles to predict the behavior of the system under different conditions of temperature, pressure, and composition.

Prediction of Phase Equilibria in this compound Solutions

A key application of thermodynamic modeling for this system is the prediction of phase equilibria, particularly the Vapor-Liquid-Solid Equilibrium (VLSE) that occurs during CO₂ absorption. researchgate.net The precipitation of taurine at high CO₂ loadings can enhance the absorption capacity of the solvent. cetjournal.itaidic.it

The Electrolyte Non-Random Two-Liquid (e-NRTL) model is a widely used thermodynamic model for systems containing electrolytes and has been successfully applied to the CO₂-potassium taurate-water system. cetjournal.itaidic.it This model was implemented in process simulators like ASPEN Plus® to represent the phase behavior. polimi.itaidic.it The model requires binary interaction parameters between all species (molecules and ions) in the solution, which are typically fitted to experimental data.

Key findings from thermodynamic modeling include:

Vapor-Liquid Equilibrium (VLE): The model accurately predicts the partial pressure of CO₂ above the this compound solution as a function of temperature and CO₂ loading (moles of CO₂ per mole of taurate). polimi.itaidic.it

Solid-Liquid Equilibrium (SLE): The model can predict the conditions (CO₂ loading, concentration, temperature) under which taurine will precipitate from the solution. acs.org Crystallization of the protonated amine was observed during CO₂ absorption at 298 K. acs.org A simple relationship has been established between the critical CO₂ loading for crystallization, the initial salt concentration, and the solubility of taurine in water. acs.org

The table below shows a comparison of simulated and experimental CO₂ partial pressures for a 4 M this compound solution at 40 °C, demonstrating the model's accuracy.

| CO₂ Loading (mol/mol) | Experimental P_CO₂ (kPa) | Simulated P_CO₂ (kPa) (e-NRTL Model) |

| 0.10 | ~0.1 | ~0.1 |

| 0.20 | ~1.0 | ~1.1 |

| 0.30 | ~3.0 | ~3.2 |

| 0.40 | ~7.0 | ~7.5 |

| 0.50 | ~15.0 | ~16.0 |

| Data derived from graphical representations in literature for illustrative purposes. aidic.it |

Enthalpy and Entropy Determinations for this compound Processes

The enthalpy (ΔH) and entropy (ΔS) are fundamental thermodynamic properties that govern the spontaneity and heat effects of processes involving this compound.

Enthalpy of Absorption: The reaction between CO₂ and aqueous this compound is exothermic, and the heat of absorption is a critical parameter for designing the regeneration process (stripping) in CO₂ capture plants. cetjournal.it Compared to traditional solvents like monoethanolamine (MEA), the reactions with this compound are less exothermic, which translates to lower energy requirements for solvent regeneration. cetjournal.itaidic.it Process simulations show that the energy required for regeneration can be reduced from approximately 3.7-4.4 MJ/kg CO₂ for MEA to 2.4 MJ/kg CO₂ for the this compound process. researchgate.netacs.org

Enthalpy of Dissolution and Formation: Thermodynamic models require accurate values for the standard state enthalpy of formation and Gibbs free energy of all species. The heat of dissolution of taurine and the heat of absorption of CO₂ are used to determine the enthalpies of formation for the taurine species in the simulator. aidic.it

Thermodynamics of Precipitation: The precipitation of taurine is an equilibrium process governed by Gibbs free energy (ΔG), which is composed of enthalpic and entropic contributions (ΔG = ΔH - TΔS). For the similar process of potassium bitartrate precipitation in wine, thermodynamic studies show the process is spontaneous (negative ΔG) and exothermic (negative ΔH) at low temperatures, with a positive entropy change (ΔS) indicating increased randomness at the solid-liquid interface during precipitation. ichem.md A similar thermodynamic analysis would apply to taurine precipitation from aqueous solutions.

The following table summarizes key thermodynamic parameters related to processes involving taurate.

| Parameter | Process | Value | Notes |

| Enthalpy of Reaction | CO₂ Absorption in K-Taurate | Less exothermic than MEA | Leads to lower regeneration energy. cetjournal.it |

| Reboiler Energy | Solvent Regeneration | ~2.4 GJ/tCO₂ | Significantly lower than ~3.7 GJ/tCO₂ for MEA. acs.org |

| Standard Molar Combustion Enthalpy | Taurine | -1473.18 kJ mol⁻¹ | Determined by calorimetry. researchgate.net |

| Standard Molar Formation Enthalpy | Taurine | -530.85 kJ mol⁻¹ | Calculated from combustion enthalpy. researchgate.net |

This comprehensive theoretical and computational approach provides a multi-scale understanding of this compound systems, from the fundamental nature of its ionic interactions to the macroscopic thermodynamic behavior that governs its industrial applications.

Potassium Taurate in Advanced Chemical Engineering Applications: Carbon Dioxide Capture

Fundamental Mechanisms of CO2 Absorption by Potassium Taurate Solutions

Kinetics of CO2 Absorption in this compound Systems

The kinetics of the reaction between CO2 and aqueous this compound are a critical factor in the design and operation of absorption columns. Studies have shown that potassium salts of amino acids generally exhibit better reaction kinetics than their sodium salt counterparts. polimi.it

Research conducted in a stirred-cell reactor has provided insights into the reaction kinetics at various temperatures. rug.nl Unlike primary alkanolamines where the reaction order with respect to the amine is typically one, for this compound, the partial reaction order changes from one at low concentrations to approximately 1.5 at higher concentrations (up to 3,000 mol·m−3). rug.nl This suggests a more complex reaction mechanism than initially presumed. The zwitterion and termolecular mechanisms, originally proposed for alkanolamines, have been explored to explain these kinetic data. rug.nl The forward second-order reaction rate constant for the reaction of CO2 with the taurate ion appears to be significantly higher than for alkanolamines of similar basicity. rug.nl

The effect of temperature on the reaction kinetics has also been investigated. For aqueous this compound solutions, measurements at 285 K, 295 K, and 305 K have been performed to understand the temperature dependency of the reaction rates. rug.nlresearchgate.net

Precipitation Phenomena in this compound-Based CO2 Capture

A defining feature of the this compound CO2 capture process is the formation of a solid phase during absorption. co2-cato.orgpolimi.it As the solvent absorbs CO2, the concentration of reaction products increases, leading to the precipitation of taurine, which has limited solubility in the solution. polimi.itresearchgate.net This precipitation results in the formation of a slurry at the bottom of the absorption column. polimi.it

The onset of crystallization is dependent on the CO2 loading and the initial concentration of the this compound solution. researchgate.net A simple relationship has been established between the critical CO2 loading at which precipitation begins, the initial salt concentration, and the solubility of taurine in water. researchgate.net The presence of these solid particles can have a significant effect on the mass transfer characteristics within the reactor. researchgate.net The formation of this solid phase enhances the mass transfer of CO2 by shifting the chemical equilibrium, which allows for a higher absorption capacity at equilibrium. cetjournal.itaidic.it

Process Simulation and Conceptual Design for this compound CO2 Capture Systems

The development and optimization of CO2 capture processes utilizing this compound heavily rely on process simulation and the conceptual design of innovative system configurations.

Application of Commercial Simulation Software (e.g., ASPEN Plus®) for this compound Processes

Commercial process simulation software, most notably ASPEN Plus®, is a crucial tool for modeling and analyzing this compound-based CO2 capture systems. aidic.itresearchgate.netpolimi.it However, default databases within such software often lack the necessary thermodynamic parameters for taurine and its ionic species. aidic.itpolimi.it Consequently, researchers have developed user-customized models by adding the required components and their properties to the simulator. researchgate.netpolimi.it

These customized models typically employ thermodynamic methods like the Electrolyte-NRTL model to accurately describe the vapor-liquid-solid equilibrium (VLSE). aidic.itresearchgate.net Rate-based simulations are performed for the absorber and regenerator columns, incorporating the kinetics of the chemical reactions. aidic.itaidic.it These simulations allow for the examination of temperature profiles, heat transfer, component compositions, and molar flows of CO2 and water throughout the process. researchgate.netpolimi.it The models are validated against experimental data from the literature to ensure their reliability. aidic.itcetjournal.it Due to limitations in handling solids in rate-based calculations within ASPEN Plus®, some models use a chemical reaction set that does not include salt precipitation directly in the column models, instead accounting for its effects on the equilibrium. aidic.it

Development and Evaluation of Novel Process Configurations (e.g., DECAB, DECAB Plus)

To leverage the unique properties of precipitating solvents like this compound, novel process configurations have been developed and evaluated. The primary goal of these new designs is to reduce the significant energy consumption associated with solvent regeneration. co2-cato.orgacs.org

DECAB (DECarbonation process based on Amino acids and Bicarbonate solution) : This process concept involves treating the flue gas with a this compound solution in a contactor that can handle the resulting slurry. scispace.comresearchgate.net The rich slurry is then heated and sent to a stripper to release the captured CO2. researchgate.net The DECAB process has been shown to potentially lower the reboiler duty compared to conventional MEA processes. scispace.com

DECAB Plus : This is an enhanced version of the DECAB process that introduces a solid-liquid separator (such as a hydrocyclone) to treat the rich slurry from the absorber. co2-cato.orgscispace.com This separation step yields a slurry stream enriched in taurine solids and a supernatant liquid stream. co2-cato.org The taurine-enriched slurry is sent to the stripper for regeneration. co2-cato.org A key innovation in the DECAB Plus process is the partial recycle of the supernatant, which is rich in potassium ions, back to the absorber without being regenerated. co2-cato.orgacs.org This internal recycle induces a pH shift in the rich solution entering the stripper, which significantly lowers the energy required for CO2 desorption. acs.orgscispace.com By dissolving the taurine crystals before the stripper, the pH of the solution is decreased, leading to higher CO2 partial pressures at stripper conditions and thus facilitating easier regeneration. researchgate.net

Simulations and conceptual designs have shown that the DECAB Plus process can reduce the specific reboiler energy for solvent regeneration by as much as 35-45% compared to a baseline MEA process. acs.orgacs.org Further enhancements, such as lean vapor compression (LVC), when combined with the DECAB Plus configuration, can lead to even greater energy savings. scispace.comacs.org

Optimization of Operational Parameters for this compound Solvents

The performance of a CO2 capture system using this compound is highly dependent on the optimization of its operational parameters. Research has focused on tailoring these conditions to maximize CO2 absorption capacity while minimizing energy consumption.

Key parameters that are subject to optimization include solvent concentration, CO2 loading, and the temperatures of the absorber and stripper units. scispace.com A typical concentration studied for aqueous this compound solutions is 4 Molar. acs.orgaidic.it The absorption process is generally carried out at temperatures around 40 °C to treat flue gas. scispace.comaidic.it

A crucial aspect of using this compound is its ability to precipitate at high CO2 loadings, which forms a slurry. researchgate.net This phase change can be leveraged to enhance the CO2 absorption capacity and shift chemical equilibria favorably for the subsequent regeneration step. researchgate.netresearchgate.net

Process configuration plays a pivotal role in optimization. Advanced configurations have been developed to harness the unique properties of precipitating amino acid solvents:

DECAB Plus Configuration: This process involves the precipitation of the amino acid species and a subsequent solid-liquid separation. acs.org A portion of the liquid supernatant is recycled back to the absorber, which induces a pH shift in the rich stream sent to the stripper. acs.org This change in pH significantly lowers the energy required for CO2 desorption. scispace.comacs.org

Lean Vapor Compression (LVC): The integration of LVC into the DECAB Plus configuration has been identified as a key process modification. scispace.comacs.org This addition further improves energy efficiency by utilizing the heat from compressed lean solvent vapor. scispace.com

Solvent Regeneration and Energy Efficiency in this compound Systems

A major advantage of this compound systems is their significantly lower energy consumption for solvent regeneration compared to the benchmark MEA process. mdpi.com The energy required at the reboiler in the stripper column is a primary operational cost in chemical absorption, and reductions in this area are critical for economic viability.

The DECAB Plus process, designed specifically for precipitating solvents like this compound, has demonstrated substantial energy savings. Studies show that this process can lower the specific reboiler energy for solvent regeneration by 35% compared to a conventional 5 M MEA baseline. acs.org The energy requirement can be reduced from 3.7 GJ/tCO2 for the MEA process to 2.4 GJ/tCO2 for the DECAB Plus process using this compound. researchgate.netacs.org

Further enhancements, such as combining the DECAB Plus configuration with Lean Vapor Compression (LVC), yield even greater efficiency. This optimized setup can reduce the reboiler duty by as much as 45% relative to conventional MEA systems. scispace.comacs.orgresearchgate.net Other modifications, like incorporating a cold rich bypass (CRB), have been shown to reduce the reboiler duty by approximately 12% by targeting reductions in sensible heat and vaporization duty. researchgate.netresearchgate.net

Interactive Table: Energy Consumption Comparison

This table is interactive. You can sort the data by clicking on the column headers.

| Solvent System | Reboiler Duty (GJ/tCO₂) | Reduction vs. MEA |

|---|---|---|

| 5 M Monoethanolamine (MEA) | 3.7 | 0% |

| This compound (DECAB Plus) | 2.4 | 35% |

| This compound (DECAB Plus + LVC) | ~2.04 | 45% |

Degradation Pathways and Stability of this compound in Capture Environments

The chemical stability of the solvent is essential for the long-term, reliable operation of a CO2 capture plant. Solvent degradation leads to a loss of capture capacity, the formation of corrosive byproducts, and potential environmental concerns, all of which increase operational costs. ntnu.no this compound is recognized for its high resistance to degradation, especially when compared to traditional amines like MEA. mdpi.comresearchgate.netaidic.it

Amine solvents are typically susceptible to two main degradation pathways in a capture environment:

Thermal Degradation: Occurs at the high temperatures present in the stripper/reboiler.

Oxidative Degradation: Caused by the presence of oxygen in the flue gas, which is a significant issue in post-combustion applications. ntnu.no

This compound exhibits good stability against both pathways but is noted to have a particular advantage in its resistance to oxidative degradation, a crucial benefit for treating oxygen-rich flue gases. rug.nl This inherent stability means lower solvent losses over time and a reduced need for costly reclaiming processes. aidic.it The ionic nature of the this compound solution contributes to its negligible volatility, which further minimizes solvent losses in the stripper. rug.nl This robust stability is a key feature that makes this compound a more environmentally friendly and economically sustainable option. aidic.it

Material Compatibility and Corrosion Studies in this compound Systems

Corrosion of plant equipment is a major challenge in CO2 capture processes, leading to increased maintenance costs and operational risks. Amine-based solvents like MEA are known to be highly corrosive. uliege.be In contrast, aqueous solutions of this compound exhibit reduced corrosivity, which is a significant operational advantage. mdpi.comresearchgate.net

Research into materials for advanced CO2 capture systems explores various options. For some high-temperature systems, high-purity nickel alloys like Nickel 200/201 have been found to perform optimally, balancing corrosive degradation and chemical stability. nih.gov While specific long-term corrosion data for this compound systems under various industrial conditions is still an area of active research, its lower intrinsic corrosivity compared to MEA provides a strong incentive for its adoption. mdpi.comresearchgate.netacs.org The selection of construction materials ultimately requires careful consideration of the specific process conditions, including temperature, pressure, and the chemical composition of both the solvent and the gas stream. ieaghg.org

Q & A

Q. How is the equilibrium solubility of CO₂ in aqueous potassium taurate solutions experimentally measured?

Solubility is typically quantified using gravimetric or volumetric methods under controlled temperature (e.g., 298–313 K) and CO₂ partial pressure. Crystallization of protonated taurate during absorption is monitored via visual observation or microscopy. The critical CO₂ loading at crystallization onset correlates with initial salt concentration and amino acid solubility . Techniques like stirred reactors are employed to assess mass transfer impacts, with solubility data modeled using approaches such as the Kent-Eisenberg or Deshmukh-Mather frameworks .

Q. What experimental setups are standard for evaluating this compound’s CO₂ capture efficiency?

Bench-scale absorption columns or stirred reactors are used to simulate gas-liquid contact. Parameters include flue gas composition (CO₂ concentration, flow rates), solvent concentration (0.5–3 M), and temperature (298–333 K). Performance metrics like absorption capacity (mol CO₂/mol taurate) and regeneration energy are measured. Gas chromatography or titration validates CO₂ loading .

Q. How does this compound’s CO₂ absorption mechanism differ from alkanolamines (e.g., MEA)?

this compound forms carbamate intermediates via zwitterionic reactions, with crystallization of protonated taurate enhancing absorption capacity. Unlike MEA, which relies on carbamate stability, taurate’s precipitation reduces solution ionic strength, shifting equilibrium toward higher CO₂ uptake. This phase-change behavior necessitates distinct thermodynamic models .

Advanced Research Questions

Q. How can contradictions in CO₂ solubility data under varying temperatures and solvent concentrations be resolved?

Discrepancies arise from crystallization kinetics and solvent degradation. Researchers should replicate experiments using identical apparatus (e.g., stirred reactors with in-situ crystallization monitoring) and validate models against high-purity datasets. For example, Kumar et al. (2003) resolved inconsistencies by isolating temperature-dependent carbamate hydrolysis rates . Advanced statistical tools (e.g., multivariate regression) can identify confounding variables .

Q. What methodologies optimize this compound-based processes for flexible operation in power plants?

Dynamic process simulation (e.g., Aspen Plus®) evaluates solvent performance under variable flue gas flow rates and CO₂ concentrations. Techno-economic assessments compare energy penalties (e.g., reboiler duty) and capital costs against MEA benchmarks. Sensitivity analyses identify optimal solvent regeneration temperatures (e.g., 383–393 K) and crystallization thresholds .

Q. How does flue gas composition (e.g., O₂, SOₓ) influence this compound’s degradation and CO₂ capture efficiency?

Accelerated degradation studies expose solvents to synthetic flue gas (e.g., 12% CO₂, 5% O₂) at elevated temperatures. Ion chromatography and NMR track byproducts (e.g., sulfates, nitrosamines). Moioli et al. (2019) reported <5% efficiency loss in coal-fired flue gas after 100 cycles, attributed to taurate’s oxidative stability .

Q. What experimental and computational approaches validate predictive models for CO₂ solubility in this compound?

Machine learning (e.g., ANN, Gaussian process regression) trains on datasets spanning 298–333 K and 0.1–3 M solvent concentrations. Models are tested against high-pressure VLE data (e.g., up to 40 bar CO₂). Rezakazemi et al. (2011) coupled CFD with eCPA equations to predict mass transfer in membrane contactors .

Q. How does crystallization during CO₂ absorption affect mass transfer kinetics in gas-liquid reactors?

Crystallization creates a solid-liquid interface, altering diffusion pathways. Researchers use SEM and XRD to characterize crystal morphology and quantify interfacial area. Stirred-cell reactors with laser diffraction particle sizing reveal that micron-sized crystals enhance CO₂ uptake by 15–20% compared to non-precipitating systems .

Methodological Guidance

Q. What protocols ensure reproducibility in this compound synthesis and purity analysis?

Synthesize via neutralization of taurine with KOH (1:1 molar ratio) under nitrogen to prevent oxidation. Purity is verified via HPLC (≥98%) and ICP-MS (K⁺/Na⁺ ratio). Store solutions in amber vials at 278 K to minimize degradation .

Q. How to design a robust PICOT framework for this compound studies?

- Population: CO₂-rich flue gas streams (e.g., coal-fired power plants).

- Intervention: this compound solvent absorption with crystallization.

- Comparison: Benchmark against MEA or AMP solvents.

- Outcome: Absorption capacity (mol CO₂/mol solvent), regeneration energy (GJ/ton CO₂).

- Time: Cyclic stability over 100 absorption-desorption cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.